Ohchinin

Description

Properties

IUPAC Name |

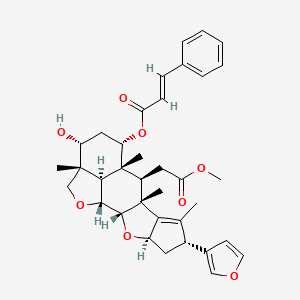

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3/b12-11+/t23-,24-,25-,26-,27+,31-,32+,33-,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOMMYNXUJVOPV-VSCMBUAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67023-80-7 | |

| Record name | Ohchinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Ohchinin mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Ochratoxin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several fungal species of the Aspergillus and Penicillium genera, found as a worldwide contaminant in a wide variety of foods and animal feed, including cereals, coffee, wine, and meat products[1][2]. Classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), OTA exhibits potent nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and neurotoxic effects in various animal species[1][3]. The kidney is the primary target organ for OTA toxicity[4][5].

The molecular mechanism of action of OTA is highly complex and not yet fully elucidated. It is understood to involve a multifactorial process, including the inhibition of critical cellular processes, induction of oxidative stress, formation of DNA adducts, and disruption of key signaling pathways, ultimately leading to cell death and organ damage[1][6]. This guide provides a detailed overview of the core mechanisms underlying OTA toxicity, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Toxic Action

OTA exerts its toxicity through several interconnected mechanisms at the cellular and molecular level.

Inhibition of Protein Synthesis

One of the earliest and most well-defined mechanisms of OTA action is the competitive inhibition of protein synthesis. Structurally, OTA is composed of a dihydroisocoumarin moiety linked to L-phenylalanine. This structural similarity to phenylalanine allows OTA to competitively inhibit phenylalanyl-tRNA synthetase, an essential enzyme for charging tRNA with phenylalanine during protein translation[7][8][9]. This inhibition disrupts protein synthesis, affecting proteins with high turnover rates and contributing to cellular dysfunction[7]. While the phenylalanine moiety is important, studies suggest the isocoumarin structure is more critical for this interaction[1][9].

Induction of Oxidative and Nitrosative Stress

A primary driver of OTA's toxicity is the induction of oxidative stress[10][11]. OTA promotes the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms:

-

Iron Chelation: OTA can chelate ferric ions (Fe³⁺), facilitating their reduction to ferrous ions (Fe²⁺). The resulting OTA-Fe²⁺ complex can initiate free radical production, leading to lipid peroxidation and damage to cellular membranes and DNA[1][12].

-

Mitochondrial Dysfunction: OTA impairs mitochondrial function and cellular energy (ATP) production, further contributing to ROS generation[1][13][14].

-

Depletion of Antioxidants: OTA exposure leads to the depletion of endogenous antioxidants, such as reduced glutathione (GSH), and can suppress the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase[15]. This imbalance overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage[16].

Genotoxicity and DNA Damage

OTA is genotoxic, causing significant damage to DNA. This occurs through both direct and indirect mechanisms. The oxidative stress induced by OTA leads to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)[3][13]. Furthermore, OTA metabolism can lead to the formation of reactive intermediates that form covalent DNA adducts, resulting in DNA single-strand breaks[1][7][17]. This DNA damage can trigger cell cycle arrest, apoptosis, or mutagenesis, explaining OTA's carcinogenic potential[3][17].

Apoptosis and Cell Cycle Arrest

OTA is a potent inducer of apoptosis (programmed cell death) in various cell types, including kidney, liver, and immune cells[1][18]. The apoptotic cascade is primarily initiated via the intrinsic (mitochondrial) pathway:

-

Mitochondrial Disruption: OTA causes a loss of the mitochondrial membrane potential (ΔΨm)[14][19].

-

Caspase Activation: This disruption leads to the release of cytochrome c, which in turn activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3[8][19][20].

-

Bcl-2 Family Regulation: OTA has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL, further tilting the balance towards cell death[8][20].

In addition to apoptosis, OTA can cause cell cycle arrest, particularly at the G1 and G2/M phases, preventing cell proliferation and contributing to its cytostatic effects[11][18][21].

Disruption of Cellular Signaling Pathways

OTA modulates several critical intracellular signaling pathways, which orchestrates its toxic effects. The interplay between these pathways dictates the cellular response to OTA exposure, leading to outcomes such as inflammation, fibrosis, apoptosis, and carcinogenesis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: OTA activates MAPK signaling cascades, including ERK, JNK, and p38, in a cell-type-dependent manner[1][18][22]. These pathways are central regulators of cellular responses to stress. Their activation by OTA can lead to inflammation, apoptosis, and other toxic outcomes[14].

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. OTA has been shown to modulate PI3K/Akt signaling, and its sustained activation has been reported in human kidney cells[1]. In other contexts, OTA-induced apoptosis is linked to the inhibition of this pro-survival pathway[23][24].

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is the master regulator of the antioxidant response. Several studies report that OTA suppresses Nrf2 activity and the expression of its downstream antioxidant genes, thereby weakening the cell's defense against oxidative stress[12][25].

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: In the liver, OTA has been demonstrated to induce fibrosis by activating the TGF-β receptor I/Smad2/3 signaling pathway, a key cascade in the development of fibrotic diseases[26].

-

p53 Signaling Pathway: In response to OTA-induced DNA damage, the p53 tumor suppressor protein is activated. This can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis[18].

-

Nuclear Factor-kappa B (NF-κB) Pathway: OTA can activate the pro-inflammatory NF-κB pathway, contributing to inflammation observed in chronic interstitial nephropathy[22][24].

Visualization of Core Signaling Pathways

Caption: Core signaling pathways activated by Ochratoxin A leading to cellular toxicity.

Quantitative Data Summary

The toxic effects of OTA have been quantified in numerous studies. The following tables summarize key data on its cytotoxicity, impact on oxidative stress markers, and established regulatory limits.

Table 1: Cytotoxicity of Ochratoxin A in Various Cell Lines

| Cell Line | Exposure Time | OTA Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| V79 (Chinese Hamster Lung) | 12 hours | 133 µM | IC₅₀ (50% growth inhibition) | [21] |

| V79 (Chinese Hamster Lung) | 24 hours | 35 µM | IC₅₀ (50% growth inhibition) | [21] |

| HepG2 (Human Hepatocyte) | 48 hours | 250 nM | IC₅₀ | [15] |

| LX-2 (Human Hepatic Stellate) | 48 hours | 100 - 400 nM | Dose-dependent decrease in viability | [27] |

| HK-2 (Human Kidney) | 72 hours | >10 µM | ~50% reduction in viability | [28] |

| LLC-PK1 (Porcine Kidney) | 72 hours | ~1 µM | ~50% reduction in viability |[28] |

Table 2: Ochratoxin A-Induced Oxidative Stress Markers

| Model System | OTA Dose | Marker | Observed Change | Reference(s) |

|---|---|---|---|---|

| HepG2 Cells | 100 µM | Intracellular ROS | Time-dependent increase | [16] |

| HepG2 Cells | 500 nM | Glutathione (GSH) | Significant decrease | [15] |

| HepG2 Cells | 5-500 nM | TBAR-reactive substances | Dose-dependent increase | [15] |

| Rat Kidney (in vivo) | N/A | Catalase (CAT) activity | Marked decrease | [11] |

| Rat Kidney (in vivo) | N/A | Superoxide Dismutase (SOD) activity | Increase | [11] |

| Rabbit Liver (in vivo) | N/A | Nrf2 mRNA expression | 58.1% downregulation |[12] |

Table 3: Regulatory Limits and Detection Levels of Ochratoxin A

| Guideline/Method | Matrix | Value/Limit | Organization/Reference |

|---|---|---|---|

| Tolerable Weekly Intake (TWI) | Human exposure | 120 ng/kg body weight | EFSA[3] |

| Tolerable Daily Intake (TDI) | Human exposure | 5 ng/kg body weight | FDA[3] |

| ELISA (LOD) | General | 0.8 ppb (ng/g) | [29] |

| ELISA (LOQ) | General | 2.0 ppb (ng/g) | [29] |

| HPLC-FLD (LOD) | Wine and Beer | <0.004 µg/L | [30] |

| HPLC-FLD (LOQ) | Wine and Beer | <0.016 µg/L |[30] |

(LOD: Limit of Detection; LOQ: Limit of Quantification; TWI: Tolerable Weekly Intake; TDI: Tolerable Daily Intake; EFSA: European Food Safety Authority; FDA: U.S. Food and Drug Administration)

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of OTA. Below are methodologies for key experiments commonly cited in the literature.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted from methods used to assess OTA-induced cytotoxicity[15][27].

-

Cell Seeding: Seed cells (e.g., HepG2, HK-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

OTA Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of OTA (e.g., 0, 5, 20, 100, 250, 500 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle control.

Protocol 2: OTA Extraction and Quantification from Fungal Cultures

This protocol is based on the methodology for OTA extraction for HPLC analysis[31].

-

Sample Collection: Collect fungal mycelium from culture plates.

-

Extraction: Add 5 mL of methanol to the sample in a tube. Vortex vigorously for 2 minutes.

-

Incubation: Incubate at room temperature for 1 hour to allow for OTA extraction.

-

Filtration: Filter the extract through a 0.22 µm pore-size syringe filter to remove particulate matter.

-

Storage: Store the filtrate at -20°C until analysis.

-

HPLC Analysis: Analyze the extract using a reverse-phase HPLC system with fluorescence detection. Use a mobile phase gradient of acidified water and methanol/acetonitrile. Quantify OTA based on a standard curve prepared with certified OTA standards.

Visualization of Experimental Workflow

Caption: A typical experimental workflow for assessing OTA cytotoxicity in vitro.

Conclusion

The mechanism of action of Ochratoxin A is a complex and multifaceted process that impacts fundamental cellular functions. The primary modes of toxicity—inhibition of protein synthesis, induction of severe oxidative stress, direct DNA damage, and induction of apoptosis—are driven by the disruption of numerous interconnected signaling pathways, including the MAPK, PI3K/Akt, and Nrf2 cascades. This intricate network of interactions underscores the potent nephrotoxic and carcinogenic nature of OTA. A thorough understanding of these core mechanisms is critical for developing effective strategies to mitigate OTA contamination in the food chain and to design therapeutic interventions for ochratoxicosis. Further research is necessary to fully unravel the cell- and organ-specific responses to this pervasive mycotoxin.

References

- 1. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ochratoxin A and human health risk: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ochratoxin A - Wikipedia [en.wikipedia.org]

- 4. Ochratoxin A-Induced Nephrotoxicity: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ochratoxin A-Induced Nephrotoxicity: Up-to-Date Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. qascf.com [qascf.com]

- 10. Ochratoxin A: Toxicity, oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ochratoxin A-Induced Hepatotoxicity through Phase I and Phase II Reactions Regulated by AhR in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ochratoxin A Induces Oxidative Stress in HepG2 Cells by Impairing the Gene Expression of Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ochratoxin A induces apoptosis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ochratoxin A induces apoptosis in human lymphocytes through down regulation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ochratoxin A-Induced Mutagenesis in Mammalian Cells Is Consistent with the Production of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The nephrotoxin ochratoxin A induces key parameters of chronic interstitial nephropathy in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Effect of Ochratoxin A (OTA) on the Immune System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ochratoxin a induces hepatic fibrosis through TGF-β receptor I/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. algimed.com [algimed.com]

- 30. Quantitative analysis of ochratoxin A in wine and beer using solid phase extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubcompare.ai [pubcompare.ai]

The Biological Activity of Onychine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychine, a 4-azafluorenone alkaloid, has garnered significant interest in the scientific community due to its diverse and potent biological activities.[1][2] Isolated from plants of the Annonaceae family, this natural compound and its synthetic analogs have demonstrated promising potential in several therapeutic areas, including oncology, infectious diseases, and parasitology. This technical guide provides a comprehensive overview of the current understanding of Onychine's biological activity, with a focus on its quantitative effects, the experimental methodologies used for its evaluation, and its underlying mechanisms of action.

Core Biological Activities

Onychine and its derivatives exhibit a broad spectrum of pharmacological activities, primarily categorized as:

-

Anticancer Activity: Demonstrates cytotoxicity against various cancer cell lines.

-

Antifungal Activity: Inhibits the growth of pathogenic fungi.

-

Antibacterial Activity: Shows efficacy against a range of bacteria, including multidrug-resistant strains.

-

Antimalarial Activity: Possesses activity against the Plasmodium falciparum parasite.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of Onychine and its analogs.

Table 1: Anticancer Activity of Onychine Analogs

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone | A549 (Human lung carcinoma) | 2.64 | [1][2] |

| 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone | GLC4 (Human small cell lung cancer) | 3.58 | [1][2] |

| 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone | GLC4/Adr (Doxorubicin-resistant small cell lung cancer) | 3.12 | [1] |

Table 2: Antibacterial Activity of an Onychine Analog

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone | Mycobacterium tuberculosis | 0.78 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assay

The antiproliferative activity of Onychine and its analogs is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Antiproliferative Assay

Caption: Workflow for determining the antiproliferative activity of Onychine.

Detailed Steps:

-

Cell Culture: Human cancer cell lines (e.g., A549, GLC4) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Preparation and Treatment: Onychine or its analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. The MTT is converted by viable cells into formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC), is determined using the broth microdilution method.

Workflow for Antibacterial Assay

Caption: Workflow for determining the antibacterial activity of Onychine.

Detailed Steps:

-

Compound Preparation: Serial twofold dilutions of the Onychine analog are prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain is grown to a specific phase, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under conditions appropriate for the specific bacterium (e.g., 37°C for several days for M. tuberculosis).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of Onychine are still under investigation. However, based on the activities of other 4-azafluorenone alkaloids and related compounds, several potential signaling pathways and mechanisms can be hypothesized.

Anticancer Mechanism

The anticancer activity of many natural compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Anticancer Signaling Pathways

Caption: Hypothesized signaling pathways for the anticancer activity of Onychine.

It is plausible that Onychine may exert its anticancer effects by:

-

Inducing Apoptosis: Activating intrinsic or extrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and the activation of caspases.

-

Inducing Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, possibly by downregulating the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

Antimicrobial Mechanism

The mechanism of action for the antibacterial and antifungal effects of Onychine is not yet fully elucidated. However, common mechanisms for natural antimicrobial compounds include:

-

Cell Membrane Disruption: Interfering with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: Targeting and inhibiting enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

Further research is required to identify the specific molecular targets and signaling pathways affected by Onychine in microbial cells.

Conclusion

Onychine and its analogs represent a promising class of bioactive compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antifungal, antibacterial, and antimalarial activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of action and signaling pathways involved, as well as on optimizing the structure of these compounds to enhance their efficacy and selectivity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this fascinating class of natural products.

References

Ohchinin: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin, a notable member of the limonoid class of natural products, has garnered significant attention within the scientific community for its diverse biological activities. Isolated primarily from plants of the Meliaceae family, particularly Melia azedarach and Azadirachta indica, this complex tetranortriterpenoid exhibits a range of effects including potent antifeedant, insecticidal, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and origin of Ohchinin, detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative biological data, and an exploration of its known mechanisms of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Ohchinin was first reported in a 1976 communication by Ochi, M., Kotsuki, H., and Ishii, T. in the Journal of the Chemical Society, Chemical Communications. This initial report detailed the isolation and preliminary structure elucidation of this novel limonoid.

Ohchinin is a naturally occurring tetranortriterpenoid, a class of highly oxygenated and structurally complex secondary metabolites. It is primarily found in plants belonging to the Meliaceae family, which is well-known for producing a rich diversity of bioactive limonoids. The principal botanical sources of Ohchinin are Melia azedarach, commonly known as the Chinaberry tree, and to a lesser extent, Azadirachta indica, the Neem tree. In these plants, Ohchinin is biosynthesized from a tetracyclic triterpene precursor, typically euphol or tirucallol, through a series of oxidative modifications and rearrangements.

Chemical Properties

The chemical structure of Ohchinin is characterized by a highly modified triterpenoid skeleton. Its systematic name is complex, reflecting its intricate stereochemistry and functional group array.

Table 1: Chemical and Physical Properties of Ohchinin

| Property | Value |

| Molecular Formula | C₃₆H₄₂O₈ |

| Molecular Weight | 602.7 g/mol |

| Class | Limonoid (Tetranortriterpenoid) |

| Key Functional Groups | Furan ring, epoxide, ester, hydroxyl groups |

Biological Activities and Quantitative Data

Ohchinin has been demonstrated to possess a range of biological activities, with its insecticidal and antifeedant properties being the most extensively studied. Additionally, it has shown promise as a cytotoxic and anti-inflammatory agent. The following tables summarize the available quantitative data for Ohchinin and related limonoids.

Table 2: Antifeedant and Insecticidal Activity of Ohchinin and Related Limonoids

| Compound | Test Organism | Bioassay | Activity Metric | Value |

| Limonoids from M. azedarach | Spodoptera litura | Leaf Disc No-Choice | Antifeedant Activity (%) | > 90% at 1 ppm |

| Ohchinin derivative | Various insect pests | - | - | - |

Table 3: Cytotoxic Activity of Ohchinin and Related Limonoids

| Compound/Extract | Cell Line | Activity Metric | Value |

| Limonoid-rich extract | Human cancer cell lines | IC₅₀ | Varies with cell line |

| Ohchinin (predicted) | - | - | - |

Table 4: Anti-inflammatory Activity of Related Limonoids from Melia azedarach

| Compound | Assay | Activity Metric | Value |

| Melianol | LPS-induced NO production in RAW 264.7 macrophages | IC₅₀ | 15.6 µM |

| Meliadanol | LPS-induced NO production in RAW 264.7 macrophages | IC₅₀ | 25.3 µM |

Experimental Protocols

Isolation of Ohchinin from Melia azedarach

The isolation of Ohchinin and other limonoids from the fruits or seeds of Melia azedarach typically involves the following steps:

-

Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with hexane to remove nonpolar constituents, followed by extraction with dichloromethane, ethyl acetate, or methanol to isolate the limonoids.

-

Fractionation: The crude limonoid-containing extract is then fractionated using column chromatography. A variety of stationary phases can be employed, including silica gel, Sephadex LH-20, or reversed-phase C18 silica.

-

Purification: Fractions containing Ohchinin are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column and a mobile phase gradient of acetonitrile and water.

-

Structure Elucidation: The structure of the purified Ohchinin is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Antifeedant Bioassay against Spodoptera litura

The antifeedant activity of Ohchinin can be evaluated using a leaf disc no-choice bioassay with a common agricultural pest, the tobacco cutworm (Spodoptera litura).

-

Preparation of Test Solutions: Ohchinin is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Treatment of Leaf Discs: Leaf discs of a suitable host plant (e.g., castor bean, Ricinus communis) are dipped in the test solutions for a defined period and then allowed to air dry. Control discs are treated with the solvent alone.

-

Bioassay: A single, pre-starved larva of S. litura is placed in a petri dish containing a treated leaf disc.

-

Data Collection: After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed by the larva is measured.

-

Calculation of Antifeedant Index: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Cytotoxicity Assay

The cytotoxic activity of Ohchinin against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Ohchinin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of Ohchinin are still under investigation. However, studies on related limonoids and other natural products provide insights into the potential signaling pathways that may be modulated by Ohchinin.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Limonoids have been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Ohchinin may interfere with this pathway by inhibiting the activation of the IKK complex or by directly preventing the nuclear translocation of NF-κB.

An In-depth Technical Guide to Ohchinin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ohchinin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds.[1] Isolated from the fruit of the Chinaberry tree (Melia azedarach), Ohchinin is part of a complex mixture of bioactive molecules produced by this plant.[1] Limonoids, in general, are known for a wide array of biological activities, and as such, Ohchinin represents a molecule of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Ohchinin, supported by experimental details where available.

Chemical Structure and Identification

Ohchinin possesses a complex, polycyclic structure characteristic of limonoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

The definitive structure of Ohchinin features multiple stereocenters, contributing to its molecular complexity. The systematic IUPAC name for Ohchinin is [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate.[2]

Table 1: Chemical Identifiers for Ohchinin

| Identifier | Value | Reference(s) |

| CAS Number | 67023-80-7 | [2][3] |

| Molecular Formula | C₃₆H₄₂O₈ | [2][3] |

| Molecular Weight | 602.7 g/mol | [2] |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | [2] |

| SMILES | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--C)O)OC(=O)/C=C/C7=CC=CC=C7)C">C@@HCC(=O)OC)C | [3] |

Physicochemical Properties

The physicochemical properties of Ohchinin are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited, some key properties have been reported or calculated.

Table 2: Physicochemical Properties of Ohchinin

| Property | Value | Reference(s) |

| Physical State | Solid (assumed) | |

| Solubility | Soluble in DMSO | [4] |

| Storage | Short term at 0°C, long term at -20°C, desiccated | [4] |

Spectroscopic Data

The structural elucidation of Ohchinin has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Ohchinin

| Technique | Data Highlights | Reference(s) |

| ¹³C NMR | Data available on PubChem | [2] |

| Mass Spectrometry | GC-MS data available on PubChem | [2] |

Detailed spectral data and assignments are available through the referenced databases.

Biological Activity and Potential Applications

While specific studies on the biological activity of isolated Ohchinin are not extensively available in the public domain, the well-documented bioactivities of other limonoids from Melia azedarach provide a strong basis for predicting its potential therapeutic and agrochemical applications. Limonoids from this plant are particularly noted for their insecticidal and cytotoxic properties.

Insecticidal Activity

Limonoids are a well-established class of insecticidal natural products. It is highly probable that Ohchinin contributes to the overall insecticidal activity of Melia azedarach extracts. The mechanism of action for insecticidal limonoids often involves antifeedant effects, growth disruption, and direct toxicity.

Cytotoxic Activity

Many limonoids have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a key area of interest for the development of new anticancer agents. The complex structure of Ohchinin presents multiple pharmacophores that could interact with biological targets relevant to cancer pathology.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of Ohchinin, from its isolation to the evaluation of its biological activities.

Isolation of Ohchinin from Melia azedarach

A general workflow for the isolation of limonoids like Ohchinin from plant material is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.

Methodology:

-

Extraction: Dried and powdered fruit material of Melia azedarach is subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Limonoids like Ohchinin are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing Ohchinin are further purified by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to yield the pure compound.

Cytotoxicity Assay

The potential cytotoxic activity of Ohchinin can be evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Ohchinin (typically in a logarithmic series) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT. The plates are incubated for another 4 hours, during which viable cells metabolize MTT into purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways

The specific signaling pathways modulated by Ohchinin have not yet been elucidated. However, based on the known mechanisms of other cytotoxic natural products, potential pathways that could be affected by Ohchinin include those involved in apoptosis, cell cycle regulation, and cellular stress responses. Further research is required to identify the precise molecular targets and mechanisms of action of Ohchinin.

Conclusion

Ohchinin is a complex limonoid with a chemical structure that suggests significant potential for biological activity. While specific experimental data on its properties and bioactivities are still emerging, its origin from Melia azedarach, a plant rich in insecticidal and cytotoxic compounds, points towards promising avenues for future research. The protocols outlined in this guide provide a framework for the further investigation of Ohchinin, which may lead to the development of new therapeutic agents or agrochemicals. The detailed structural and physicochemical information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Larvicidal Activity of Citrus Limonoids against Aedes albopictus Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ohchinin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin is a naturally occurring tetranortriterpenoid found within the plant kingdom. This document provides an in-depth technical overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its known biological activities. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the underlying processes.

Natural Sources of Ohchinin

The principal identified natural source of Ohchinin is the fruit of the Chinaberry tree, Melia azedarach.[1] This deciduous tree, belonging to the Meliaceae family, is native to Indomalaya and Australasia and is cultivated in various tropical and subtropical regions worldwide. Ohchinin, along with other limonoids such as Ohchinin acetate and Ohchinal, is a constituent of the fruit's complex phytochemical profile.[1]

Isolation and Purification of Ohchinin from Melia azedarach

General Experimental Workflow for Ohchinin Isolation

Caption: Generalized workflow for the isolation of Ohchinin.

Detailed Experimental Protocols

2.2.1. Plant Material Preparation

Fresh, ripe fruits of Melia azedarach should be collected and thoroughly washed to remove any surface contaminants. The fruits are then air-dried in the shade or in a well-ventilated oven at a low temperature (typically 40-50°C) to prevent degradation of thermolabile compounds. Once completely dry, the plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2.2. Solvent Extraction

A Soxhlet apparatus is a commonly employed method for the exhaustive extraction of phytochemicals.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser.

-

Solvent: Methanol or ethanol are frequently used for the extraction of polar to semi-polar compounds like limonoids.

-

Procedure:

-

A known quantity of the powdered fruit material is packed into a thimble and placed in the Soxhlet extractor.

-

The round-bottom flask is filled with the chosen solvent (e.g., methanol).

-

The apparatus is assembled, and the solvent is heated to its boiling point.

-

The extraction is allowed to proceed for a sufficient duration, typically until the solvent in the siphon tube becomes colorless, indicating that the majority of the soluble compounds have been extracted.

-

2.2.3. Filtration and Concentration

Following extraction, the crude extract is filtered to remove any suspended plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous or semi-solid residue.

2.2.4. Solvent-Solvent Partitioning

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: A typical biphasic system would involve suspending the crude extract in a water-methanol mixture and then partitioning it against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

-

Procedure:

-

The crude extract is dissolved in a hydroalcoholic solution (e.g., 90% methanol).

-

This solution is then successively partitioned with solvents of varying polarities.

-

Each solvent fraction is collected and concentrated separately. Limonoids like Ohchinin are expected to be present in the moderately polar fractions (e.g., chloroform and ethyl acetate).

-

2.2.5. Chromatographic Purification

Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

-

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a glass column.

-

The concentrated fraction from the partitioning step is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with the mobile phase gradient, and fractions are collected at regular intervals.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Fractions with similar TLC profiles are pooled together.

-

2.2.6. Final Purification

Fractions containing the compound of interest may require further purification, often using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is a common choice.

-

Detection: UV detection at a wavelength appropriate for the chromophores in Ohchinin.

2.2.7. Structural Elucidation

The structure of the purified Ohchinin is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield of Ohchinin from Melia azedarach or its specific biological activity in terms of IC50 or LD50 values. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Quantitative Yield of Ohchinin from Melia azedarach

| Plant Part | Extraction Method | Solvent System | Yield (%) | Reference |

| Fruit | Soxhlet | Methanol | Data not available | |

| Fruit | Maceration | Ethanol | Data not available |

Table 2: Biological Activity of Ohchinin (Quantitative)

| Activity Type | Test Organism/Cell Line | Parameter | Value | Reference |

| Insecticidal | Data not available | LD50 | Data not available | |

| Antifeedant | Data not available | IC50 | Data not available | |

| Cytotoxic | Data not available | IC50 | Data not available |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and mechanism of action of purified Ohchinin are limited, compounds isolated from Melia azedarach, particularly limonoids, are well-documented for their insecticidal and antifeedant properties. It is plausible that Ohchinin contributes to these effects.

Postulated Mechanism of Action (Insecticidal/Antifeedant)

The insecticidal and antifeedant actions of limonoids often involve disruption of insect physiology and behavior. A hypothetical signaling pathway for the antifeedant activity of a natural compound like Ohchinin is presented below.

Caption: Hypothetical signaling pathway for Ohchinin's antifeedant activity.

This proposed pathway suggests that Ohchinin may interact with gustatory receptors on the mouthparts of insects, leading to a neural signal that is processed in the central nervous system, ultimately resulting in the cessation of feeding.

Conclusion and Future Directions

Ohchinin represents a potentially valuable natural product from Melia azedarach with likely insecticidal and/or antifeedant properties. This guide provides a framework for its isolation and a hypothetical basis for its mechanism of action. Significant further research is required to:

-

Develop and publish a detailed, optimized protocol for the isolation and purification of Ohchinin.

-

Quantify the yield of Ohchinin from various parts of Melia azedarach using different extraction techniques.

-

Conduct comprehensive biological assays to determine its specific insecticidal, antifeedant, cytotoxic, and other pharmacological activities, including the determination of IC50 and LD50 values.

-

Elucidate the precise molecular targets and signaling pathways through which Ohchinin exerts its biological effects.

Such research will be crucial for unlocking the full potential of Ohchinin for applications in agriculture, medicine, and other scientific fields.

References

Biochanin A: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A, a natural isoflavone predominantly found in red clover and chickpeas, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the current preclinical evidence supporting the anticancer, anti-inflammatory, and neuroprotective effects of Biochanin A. We delve into its molecular mechanisms of action, focusing on the modulation of key signaling pathways, including NF-κB, Nrf2, MAPK, and PI3K/Akt. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

Biochanin A exhibits multifaceted therapeutic potential stemming from its ability to modulate critical cellular signaling pathways. Its primary areas of investigation include oncology, inflammation, and neurodegenerative diseases.

Anticancer Effects

Biochanin A has demonstrated significant anticancer properties across a range of cancer cell lines and in vivo models.[1][2] Its mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways that govern cancer progression.[1][3]

One of the primary mechanisms of Biochanin A's anticancer activity is its ability to interfere with the NF-κB signaling pathway .[3] By inhibiting the activation of NF-κB, Biochanin A can downregulate the expression of various pro-inflammatory and anti-apoptotic genes that contribute to tumor growth and survival.[4]

Furthermore, Biochanin A has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways , which are frequently dysregulated in cancer.[1] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[3] In HER-2-positive breast cancer cells, Biochanin A has been observed to inhibit the phosphorylation of HER-2, Erk1/2, Akt, and mTOR, leading to reduced cell viability and invasion.[5]

Anti-inflammatory Properties

The anti-inflammatory effects of Biochanin A are well-documented and are largely attributed to its ability to suppress pro-inflammatory signaling cascades.[6] It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in various inflammatory models.[7][8]

The inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory action. Biochanin A can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[7][8] Additionally, Biochanin A's anti-inflammatory effects are mediated through the modulation of the MAPK pathway .[8]

Neuroprotective Effects

Preclinical studies have highlighted the neuroprotective potential of Biochanin A in models of cerebral ischemia/reperfusion injury and neuroinflammation.[1][9] Its neuroprotective mechanisms are linked to its antioxidant and anti-inflammatory properties.[9]

A key pathway implicated in Biochanin A's neuroprotective action is the Nrf2 signaling pathway .[9] Biochanin A can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1][9] This enhancement of the endogenous antioxidant defense system helps to mitigate oxidative stress-induced neuronal damage.[9]

Concurrently, its ability to inhibit the NF-κB signaling pathway in the central nervous system reduces neuroinflammation, a critical factor in the pathogenesis of many neurodegenerative diseases.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Biochanin A from various preclinical studies.

Table 1: In Vitro Anticancer Efficacy of Biochanin A (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | Not specified | 24, 48, 72 | [10] |

| 95D | Lung Cancer | Not specified | 24, 48, 72 | [10] |

| SK-Mel-28 | Malignant Melanoma | Approx. 50 | 48 | [11] |

| SK-Mel-28 | Malignant Melanoma | Approx. 25 | 72 | [11] |

| SK-BR-3 | HER-2+ Breast Cancer | > 50 | 72 | [5] |

| MCF-7 | Estrogen Receptor+ Breast Cancer | Not specified | - | [12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | - | [12] |

Table 2: In Vivo Efficacy of Biochanin A

| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| Murine Xenograft (MCF-7 cells) | Breast Cancer | 5 or 15 mg/kg/day | Significantly reduced tumor growth.[13] | [13] |

| Hamster Buccal Pouch | Oral Carcinogenesis | 20 mg/kg bw every second day for 14 weeks | Reduced incidence, volume, and burden of tumors; enhanced antioxidant and carcinogen-detoxifying agent levels.[14] | [14] |

| Rats | Cerebral Ischemia/Reperfusion | 10, 20, or 40 mg/kg/day for 14 days (pre-treatment) | Significantly improved neurological deficit, decreased infarct size and brain edema; enhanced SOD and GSH-Px activities and suppressed MDA production.[1][9] | [1][9] |

| Mice | Ulcerative Colitis | 20 and 40 mg/kg | Alleviated Disease Activity Index (DAI) score, restored colon length and morphology; reduced expression of inflammatory cytokines and myeloperoxidase (MPO) activity.[8] | [8] |

| Mice | Antigen-Induced Arthritis | 9 mg/kg (single dose at peak inflammation) | Reduced neutrophil accumulation, mechanical hypernociception, and levels of IL-1β and CXCL1.[15] | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of Biochanin A.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of Biochanin A on the viability of cancer cell lines.[16][17]

Materials:

-

Cancer cell line of interest (e.g., A549, SK-Mel-28)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Biochanin A (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Biochanin A in culture medium from a stock solution. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the Biochanin A dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17]

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of Biochanin A that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis for NF-κB and Phosphorylated Proteins

This protocol is used to determine the effect of Biochanin A on the expression and phosphorylation status of proteins in key signaling pathways.[18][19][20]

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-p-Erk1/2, anti-p-Akt, anti-Nrf2, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay is used to quantitatively measure the transcriptional activity of NF-κB in response to Biochanin A treatment.[21][22][23][24][25]

Materials:

-

Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Biochanin A

-

Inducer of NF-κB activity (e.g., TNF-α or LPS)

-

Passive lysis buffer

-

Luciferase assay substrate (e.g., Luciferin for firefly luciferase, coelenterazine for Renilla luciferase)

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. If not using a stable cell line, transfect the cells with the NF-κB reporter and control plasmids according to the manufacturer's protocol.

-

Treatment: Pre-treat the cells with various concentrations of Biochanin A for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.

-

Luciferase Activity Measurement: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the stimulated control.

In Vivo Tumor Xenograft Model

This protocol describes a common in vivo model to evaluate the anticancer efficacy of Biochanin A.[13][26][27][28][29]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., MCF-7)

-

Matrigel (optional)

-

Biochanin A formulation for in vivo administration

-

Calipers

-

Anesthesia

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Biochanin A (e.g., by oral gavage or intraperitoneal injection) at the desired doses and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blot).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Biochanin A and a typical experimental workflow.

Biochanin A-Mediated Inhibition of the NF-κB Signaling Pathway

Caption: Biochanin A inhibits the NF-κB signaling pathway.

Biochanin A-Mediated Activation of the Nrf2 Antioxidant Pathway

Caption: Biochanin A activates the Nrf2 antioxidant pathway.

Experimental Workflow for In Vitro Anticancer Screening of Biochanin A

Caption: In vitro anticancer screening workflow for Biochanin A.

Conclusion and Future Directions

The comprehensive preclinical data presented in this guide strongly support the therapeutic potential of Biochanin A as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to modulate multiple key signaling pathways, particularly NF-κB and Nrf2, underscores its pleiotropic effects.

For drug development professionals, the provided quantitative data and experimental protocols offer a solid foundation for designing further preclinical studies. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: Optimizing formulations to enhance the bioavailability of Biochanin A is crucial for its clinical translation.

-

In-depth In Vivo Efficacy Studies: Conducting more extensive studies in various animal models, including orthotopic and metastatic models for cancer, to better predict clinical outcomes.

-

Toxicology Studies: Thoroughly evaluating the safety profile of Biochanin A at therapeutic doses.

-

Combination Therapies: Investigating the synergistic effects of Biochanin A with existing chemotherapeutic agents or other natural compounds.[12]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of Biochanin A in human populations.

References

- 1. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochanin-A: A Bioactive Natural Product with Versatile Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The natural isoflavone Biochanin-A synergizes 5-fluorouracil anticancer activity in vitro and in vivo in Ehrlich solid-phase carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biochanin A prevents buccal pouch carcinogenesis by enhancing carcinogen detoxification and antioxidant status in hamsters - Journal of King Saud University - Science [jksus.org]

- 15. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. researchgate.net [researchgate.net]

- 27. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]

- 29. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

A comprehensive technical guide on the chemical compound Ohchinin, including its synthesis, detailed biological activity, and mechanism of action, is not feasible at this time due to a significant lack of specific data in the public scientific literature. The available information confirms its existence and origin, but in-depth pharmacological studies appear to be limited or unpublished.

This document provides a summary of the known information on Ohchinin and presents a broader overview of related chemical compounds isolated from its natural source, Melia azedarach. The methodologies and biological activities of these related limonoids may offer insights into the potential properties of Ohchinin and provide a framework for future research.

The Chemical Profile of Ohchinin

Ohchinin is a natural product classified as a limonoid, a subclass of triterpenoids. It has been identified as a constituent of the plant Melia azedarach, commonly known as the chinaberry tree.[1] The chemical identity of Ohchinin is established in public databases such as PubChem, which provides its molecular structure and formula.[2]

Table 1: Chemical Identity of Ohchinin

| Property | Value |

| PubChem CID | 102004580[2] |

| Molecular Formula | C36H42O8[2] |

| Molecular Weight | 602.7 g/mol [2] |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate[2] |

| Natural Source | Melia azedarach[1] |

A related compound, Ohchinin acetate, has also been mentioned as a constituent of the fruits of Melia azedarach.[3] However, detailed information on its specific biological activities is also lacking.

Biological Activities of Limonoids from Melia azedarach

While specific quantitative data on the biological activity of Ohchinin are not available, numerous other limonoids have been isolated from Melia azedarach and their pharmacological effects have been investigated. These studies provide a strong indication of the potential bioactivities of compounds from this class. The primary activities reported for these related limonoids are anti-inflammatory and cytotoxic.

Anti-inflammatory Activity

Several limonoids from the fruits of Melia azedarach have demonstrated significant anti-inflammatory properties. For instance, a novel limonoid (referred to as compound 2 in the study) was found to have an IC50 value of 22.04 μM for the inhibition of nitric oxide (NO) production in LPS-induced macrophages.[4] This compound was also shown to reduce the production of reactive oxygen species (ROS) and the inflammatory cytokines IL-6 and TNF-α.[4] The anti-inflammatory effects of this limonoid are suggested to be mediated through the eNOS and NF-κB pathways.[4] Other isolated limonoids have also shown significant inhibition of NO production.[5][6]

Cytotoxic Activity

Certain limonoids from Melia azedarach have exhibited potent cytotoxic effects against cancer cell lines. One study reported that the limonoid meliazedarine G (compound 7 in the study) showed significant cytotoxicity against the HCT116 human colon cancer cell line with an impressive IC50 value of 0.3 ± 0.1 μM.[7] A methanolic extract of the leaves of Melia azedarach, which contains a mixture of compounds including limonoids, showed moderate cytotoxic activity against human ovarian cancer cell lines (2008 cells) with an IC50 of 26.4 μg/mL.[8]

Experimental Protocols: A Generalized Approach for Limonoid Isolation

Specific experimental protocols for the isolation of Ohchinin are not detailed in the available literature. However, the general methodology for the extraction and isolation of limonoids from the fruits of Melia azedarach can be summarized from various studies.[4][5][7]

General Isolation and Purification Protocol

-

Extraction: The air-dried and powdered fruits of Melia azedarach are typically extracted with a solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions, particularly the ethyl acetate fraction which is often rich in limonoids, are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane).

-

Purification: Further purification is achieved using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-ESI-MS). For crystalline compounds, X-ray diffraction analysis can be used to confirm the structure and stereochemistry.[7]

Visualizing the Research Workflow

The following diagram illustrates a generalized workflow for the isolation, characterization, and biological evaluation of limonoids from Melia azedarach, which would be applicable to the study of Ohchinin.

Conclusion and Future Directions

Ohchinin remains an understudied natural product with a confirmed chemical structure and natural source. The rich pharmacology of other limonoids isolated from Melia azedarach suggests that Ohchinin may also possess valuable biological activities, particularly in the areas of anti-inflammatory and anticancer research.

To build a comprehensive technical profile of Ohchinin, future research should focus on the targeted isolation of this compound from Melia azedarach to obtain sufficient quantities for thorough biological screening. This would involve quantitative assays to determine its potency and selectivity. Subsequently, mechanism-of-action studies could elucidate the specific signaling pathways and molecular targets of Ohchinin. Furthermore, the synthesis of Ohchinin and its derivatives would be a crucial step towards understanding its structure-activity relationships and developing potentially new therapeutic agents. Without such dedicated research, Ohchinin will remain a structurally identified but functionally uncharacterized molecule.

References

- 1. Plant Melia azedarach (Meliaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 2. Ohchinin | C36H42O8 | CID 102004580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation of bioactive limonoids from the fruits of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Investigations and In Vitro Bioactivity Screening on Melia azedarach L. Leaves Extract from Nepal - PubMed [pubmed.ncbi.nlm.nih.gov]

Ochratoxin A: An In-Depth Technical Guide to Preliminary In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction